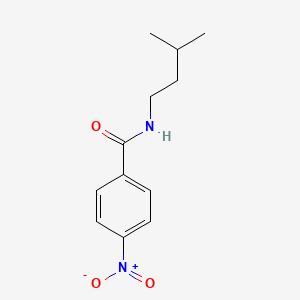

N-(3-methylbutyl)-4-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

N-(3-methylbutyl)-4-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-3-5-11(6-4-10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

HMHXXYFBPPJKPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for N 3 Methylbutyl 4 Nitrobenzamide and Its Analogues

Established Synthetic Pathways for 4-Nitrobenzamides

Traditional methods for the synthesis of 4-nitrobenzamides have long been established, primarily relying on acylation and condensation reactions. These methods are widely used due to their reliability and the ready availability of starting materials.

Acylation Reactions: Amidation of Amines with 4-Nitrobenzoyl Chloride

The most common and direct route to N-substituted-4-nitrobenzamides is the acylation of a primary or secondary amine with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the desired amide. The choice of solvent is crucial, with dichloromethane (B109758) and N-methyl-2-pyrrolidone (NMP) being commonly employed. ucl.ac.ukccspublishing.org.cn NMP can also act as an acid scavenger, driving the reaction forward. ccspublishing.org.cn

A variety of amines can be used in this reaction, allowing for the synthesis of a diverse range of 4-nitrobenzamide (B147303) analogs. For instance, the reaction of 4-nitrobenzoyl chloride with isoamylamine (B31083) (3-methylbutan-1-amine) would yield N-(3-methylbutyl)-4-nitrobenzamide. While effective, this method often requires the use of stoichiometric amounts of base and potentially hazardous solvents. hud.ac.uk

| Reactant 1 | Reactant 2 | Solvent | Base | Product | Reference |

| 4-Nitrobenzoyl chloride | Primary/Secondary Amine | Dichloromethane | Triethylamine (B128534) | N-substituted-4-nitrobenzamide | hud.ac.uk |

| 4-Nitrobenzoyl chloride | Ammonium (B1175870) Chloride | NMP | None | 4-Nitrobenzamide | ccspublishing.org.cn |

| 4-Fluorobenzoyl chloride | Pyrrolidine/Aniline/Benzylamine | Cyrene™ | Triethylamine | Corresponding Amides | hud.ac.uk |

Condensation Reactions Involving 4-Nitrobenzoic Acid Derivatives

An alternative to using highly reactive acid chlorides is the direct condensation of 4-nitrobenzoic acid with an amine. This approach is inherently greener as the only byproduct is water. However, the direct reaction is often slow and requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts. rsc.org

To facilitate this transformation under milder conditions, various coupling agents and catalysts have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) and uronium-based reagents like PyBOP and HATU. rsc.orgcatalyticamidation.info

A notable example is the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid and urea (B33335) in the presence of phosphorous acid as a catalyst. google.com This process, conducted in a high-boiling solvent like mesitylene, provides the desired amide in high yield. google.com Another method involves the condensation of 4-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalytic system comprising boric acid, tetrabutoxytitanium, or dimethylphosphite (B8804443) as a catalyst and polyethylene (B3416737) glycol as a co-catalyst, achieving yields of up to 97%. google.com

| 4-Nitrobenzoic Acid Derivative | Amine Source | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| 4-Nitrobenzoic acid | Urea | Phosphorous acid | Mesitylene | 4-Nitrobenzamide | 90.7% | google.com |

| 4-Nitrobenzoic acid | Ammonia | Boric acid/Tetrabutoxytitanium/Dimethylphosphite + PEG | Organic Solvent | 4-Nitrobenzamide | up to 97% | google.com |

| 4-Nitrobenzoic acid | p-Toluenesulfonamide | Phosphorus pentachloride | None | p-Nitrobenzonitrile | 85-90% | orgsyn.org |

Advanced Synthetic Approaches and Green Chemistry Considerations in Benzamide (B126) Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for benzamide synthesis. These advanced approaches focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

Catalytic Amidation Techniques

Catalytic direct amidation of carboxylic acids with amines represents a highly atom-economical approach to amide bond formation, with water as the sole byproduct. catalyticamidation.info Various catalysts have been explored to facilitate this transformation under milder conditions.

Boronic acids have emerged as effective catalysts for direct amidation. ucl.ac.uk These catalysts are believed to activate the carboxylic acid through the formation of a bridged B-X-B intermediate. catalyticamidation.info Transition metal salts, particularly those of titanium, have also shown significant promise. For example, titanium tetrafluoride (TiF4) has been demonstrated to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene (B28343), with catalyst loadings as low as 5-10 mol%. rsc.org

Copper-catalyzed oxidative amidation of aldehydes with amine salts offers another efficient route to amides. organic-chemistry.org This method utilizes an inexpensive copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) under mild conditions. organic-chemistry.org

| Carboxylic Acid/Aldehyde | Amine Source | Catalyst | Solvent | Key Conditions | Product | Reference |

| Aromatic/Aliphatic Carboxylic Acids | Amines | Boronic acids | - | Azeotropic water removal | Amides | ucl.ac.uk |

| Aromatic/Aliphatic Carboxylic Acids | Amines | Titanium tetrafluoride (TiF4) | Toluene | Reflux | Carboxamides/Peptides | rsc.org |

| Aldehydes | Amine Hydrochloride Salts | Copper sulfate (B86663) (CuSO4) or Copper(I) oxide (Cu2O) | Acetonitrile | TBHP as oxidant | Secondary/Tertiary Amides | organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained considerable attention as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The application of microwave irradiation in benzamide synthesis has been shown to be highly effective.

For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield of benzoic acid using microwave irradiation. rasayanjournal.co.inyoutube.comyoutube.com Similarly, the synthesis of benzamide derivatives through the microwave-assisted ring opening of oxazolones by amines has been reported to be efficient, overcoming the difficulties associated with conventional heating. researchgate.net These protocols often result in good yields and reduced reaction times, highlighting the potential of microwave technology in synthesizing compounds like this compound. rasayanjournal.co.inresearchgate.net

| Reaction Type | Reactants | Microwave Conditions | Product | Yield | Time | Reference |

| Hydrolysis | Benzamide, 20% Sulfuric Acid | - | Benzoic Acid | 99% | 7 min | rasayanjournal.co.inyoutube.com |

| Ring Opening | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Amines | - | Benzamides | Good | Reduced | researchgate.net |

| Condensation | 1,2-diaminobenzene, Formic Acid | Monitored by UV/Vis | Benzimidazole (B57391) | - | - | dergipark.org.tr |

Environmentally Benign Solvent Systems in Nitrobenzamide Synthesis (e.g., Polyethylene Glycol (PEG-400))

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, flammable, and toxic. researchgate.netnih.gov Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG-400, has emerged as a promising environmentally benign solvent for organic synthesis. researchgate.netresearchgate.netias.ac.in PEGs are non-volatile, non-toxic, thermally stable, and often recyclable. researchgate.netias.ac.in

The use of PEG as a solvent has been successfully demonstrated in the synthesis of benzimidazole derivatives, where it was found to be a mild and highly efficient solvent system that could be recycled with minimal loss of reactivity. ias.ac.in A Russian patent describes a method for producing 4-nitrobenzamide by condensing 4-nitrobenzoic acid with ammonia in the presence of a catalytic system where polyethylene glycol with a molecular weight of 400-5000 acts as a cocatalyst, resulting in yields of up to 97%. google.com The application of PEG as a solvent or co-catalyst in the synthesis of this compound could significantly enhance the environmental friendliness of the process.

| Reaction | Catalyst System | Solvent/Co-catalyst | Key Advantage | Yield | Reference |

| Condensation of 4-nitrobenzoic acid with ammonia | Boric acid, tetrabutoxytitanium, or dimethylphosphite | Polyethylene glycol (MW 400-5000) | Increased yield, simplified technology | up to 97% | google.com |

| Synthesis of benzimidazole derivatives | Ceric ammonium nitrate (B79036) (CAN) | Polyethylene glycol (PEG) | Recyclable solvent, excellent yields | Excellent | ias.ac.in |

| Asymmetric organocatalytic Michael addition | Organocatalyst | Polyethylene glycol (PEG) | Recyclable solvent, high stereoselectivity | Good | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like nitroaromatic compounds from simple starting materials in a single step. One notable strategy involves the use of 1-methyl-3,5-dinitro-2-pyridone as a key substrate for nucleophilic-type ring transformations. mdpi.com This pyridone is particularly suitable due to its high electron deficiency and the presence of a good leaving group within its structure. mdpi.com

A three-component ring transformation (TCRT) has been developed that utilizes dinitropyridone, a ketone, and a nitrogen source, such as ammonia or ammonium acetate (B1210297). When dinitropyridone reacts with a ketone in the presence of ammonia, it can yield nitropyridines. If ammonium acetate is used as the nitrogen source, the reaction can produce nitroanilines. mdpi.com In these reactions, the dinitropyridone effectively serves as a synthetic equivalent for the unstable nitromalonaldehyde. mdpi.com The reaction is initiated by the addition of amines at the 4- and 6-positions of the pyridone ring, followed by the cleavage of two carbon-carbon bonds. mdpi.com

Synthesis of Structurally Related this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. This is typically achieved by modifying the alkyl/aryl group on the amide nitrogen or by altering the substitution pattern of the nitroaromatic ring.

Exploration of Alkyl and Aryl Substitutions on the Amide Nitrogen

The amide nitrogen of the 4-nitrobenzamide core can be functionalized with a wide variety of alkyl and aryl substituents. The general synthesis for these analogues often involves the acylation of a primary or secondary amine with 4-nitrobenzoyl chloride.

Recent research has demonstrated the synthesis of various N-substituted-4-nitrobenzamides. For example, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized via an eco-friendly mechanochemical method, where 2,2-diphenylethan-1-amine was reacted with 4-nitrobenzoyl chloride in a shaker-type ball mill. mdpi.com Another analogue, N-(3-chlorophenethyl)-4-nitrobenzamide, was prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base. mdpi.com

The exploration extends to more complex substitutions, including the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues and building blocks for potential pharmaceuticals, such as methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate. nih.govresearchgate.net These syntheses highlight the versatility of the core structure in accommodating diverse functional groups.

| Amine Precursor | Resulting Analogue Name | Synthetic Method | Reference |

|---|---|---|---|

| 2,2-diphenylethan-1-amine | N-(2,2-diphenylethyl)-4-nitrobenzamide | Mechanochemical ball milling with 4-nitrobenzoyl chloride | mdpi.com |

| 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | Reaction with 4-nitrobenzoyl chloride in dichloromethane with triethylamine | mdpi.com |

| Various anilines | N-alkylphenyl-3,5-dinitrobenzamide analogues | Standard amide coupling | rsc.org |

| Isothiocyanate derivatives | N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues | Reaction with isothiocyanates under basic conditions | nih.gov |

Modifications to the Nitroaromatic Ring System

Altering the nitroaromatic portion of the molecule provides another avenue for creating analogues. This can involve changing the position of the nitro group or introducing additional substituents onto the benzene (B151609) ring.

The synthesis of such analogues begins with appropriately substituted nitroaromatic precursors. For instance, the synthesis of 4-substituted-3-nitrobenzamide derivatives has been reported, demonstrating the feasibility of altering the substitution pattern. researchgate.net A medicinal chemistry study focused on N-alkylphenyl-3,5-dinitrobenzamide analogues as potential anti-tuberculosis agents involved the synthesis of forty-three new molecules with a dinitro substitution pattern on the aromatic ring. rsc.org

The fundamental reaction for creating the nitroaromatic core is nitration. This is typically achieved through an electrophilic substitution reaction using a mixture of sulfuric and nitric acids to generate the nitronium ion (NO2+). nih.gov The reaction conditions can be controlled to direct the nitration to specific positions (ortho, meta, or para) on the aromatic ring. nih.gov

| Modification Type | Example Compound Class | Synthetic Strategy | Reference |

|---|---|---|---|

| Positional Isomers | 4-substituted-3-nitrobenzamide derivatives | Synthesis starting from a 3-nitrobenzoic acid derivative | researchgate.net |

| Additional Substituents | N-alkylphenyl-3,5-dinitrobenzamide analogues | Synthesis using 3,5-dinitrobenzoyl chloride | rsc.org |

| Alternative Heterocycles | Nitropyridines | Three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone | mdpi.com |

Preparation of Precursors and Intermediates (e.g., Aminobenzamide Derivatives via Nitro Group Reduction)

The reduction of the nitro group to an amine is a crucial transformation, yielding aminobenzamide derivatives that serve as important precursors for further functionalization. The reduction of aromatic nitro compounds is a well-established and widely studied reaction in organic chemistry. wikipedia.org

A variety of methods exist for this conversion. Catalytic hydrogenation is a common approach, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO2). wikipedia.org Another classic method involves the use of metals in acidic media, such as iron powder in refluxing acetic acid. wikipedia.org

More modern and varied reagents have also been developed. These include sodium hydrosulfite, tin(II) chloride, and samarium diiodide. wikipedia.org For laboratory-scale preparations, hydrazine (B178648) hydrate (B1144303) in the presence of iron-based catalysts is effective at low temperatures. unimi.it Metal-free reduction methods have also gained traction, utilizing reagents like tetrahydroxydiboron (B82485) in water, which offers good functional group tolerance. organic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydrogen gas, various solvents | Widely used, high efficiency | wikipedia.org |

| Iron (Fe) in Acid | Refluxing acetic acid | Classic, cost-effective industrial method | wikipedia.org |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or alcoholic solutions | Useful for selective reductions | wikipedia.org |

| Tin(II) Chloride (SnCl2) | Acidic conditions | Common laboratory reagent | wikipedia.org |

| Hydrazine Hydrate (N2H4·H2O) / Fe catalyst | Low temperature, protic solvents | Appealing for lab-scale synthesis | unimi.it |

| Tetrahydroxydiboron | Water, room temperature | Metal-free, highly chemoselective | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Techniques in N 3 Methylbutyl 4 Nitrobenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. For N-(3-methylbutyl)-4-nitrobenzamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton environment.

The aromatic protons on the 4-nitrobenzoyl group typically appear as two doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group and the amide functionality. The protons on the 3-methylbutyl side chain exhibit characteristic chemical shifts and splitting patterns. For instance, the protons of the methyl groups on the isobutyl moiety often appear as a doublet, while the methylene (B1212753) and methine protons show more complex splitting due to coupling with adjacent protons. The amide proton (N-H) usually presents as a broad singlet.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 8.27 | d | 6.8 |

| Aromatic Protons | 7.88 | d | 6.8 |

| Amide Proton (NH) | 5.98 | s | - |

| CH₂ (adjacent to NH) | 3.48 | t | 7.2 |

| CH (in isobutyl) | 1.75 | m | - |

| CH₂ (in isobutyl) | 1.55 | q | 7.0 |

| CH₃ (doublet) | 0.95 | d | 6.6 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically observed in the downfield region, often around 165 ppm. The aromatic carbons show signals in the range of approximately 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The carbons of the 3-methylbutyl group appear in the upfield region of the spectrum.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 164.8 |

| Aromatic C (C-NO₂) | 149.3 |

| Aromatic C (C-C=O) | 141.5 |

| Aromatic CH | 127.9 |

| Aromatic CH | 123.7 |

| CH₂ (adjacent to NH) | 40.2 |

| CH (in isobutyl) | 38.6 |

| CH₂ (in isobutyl) | 26.0 |

| CH₃ | 22.5 |

Note: Chemical shifts are approximate and can be influenced by experimental parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₆N₂O₃. The exact mass is a critical piece of data for the definitive identification of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. waters.com This technique is particularly useful for analyzing complex mixtures and for confirming the purity of a sample. In the context of this compound research, LC-MS can be employed to monitor the progress of its synthesis, identify any byproducts, and quantify the compound in various matrices. waters.commdpi.comresearchgate.net The mass spectrometer provides molecular weight information for the components separated by the LC column, allowing for confident peak identification.

Vibrational Spectroscopy for Functional Group Analysis: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically observed around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a distinct band in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations are also visible in the spectrum.

Interactive Table 3: FT-IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching | 1640 - 1680 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

These advanced spectroscopic and analytical techniques, when used in concert, provide a comprehensive characterization of this compound, confirming its structure and purity with a high degree of confidence.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and geometric arrangement of these spots are then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.258 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an example of the parameters determined by X-ray diffraction.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. For this compound, both Thin Layer Chromatography (TLC) and Column Chromatography are highly applicable.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and sensitive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. umich.edu In the analysis of this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel, which is a polar adsorbent.

A small amount of a dilute solution of the compound is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Due to the presence of the polar nitro group and the amide linkage, this compound is expected to be a compound of moderate polarity. Therefore, a mobile phase of intermediate polarity, such as a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or chloroform, would likely provide good separation. epa.govrit.edu

The position of the compound on the developed chromatogram is identified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. Visualization of the spot can be achieved under UV light, as the aromatic ring and nitro group are chromophores, or by using staining agents.

Table 2: Potential TLC Systems for the Analysis of this compound

| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Range |

| Silica Gel G | Toluene: Ethyl Acetate (4:1) | 0.4 - 0.6 |

| Silica Gel G | Hexane: Ethyl Acetate (1:1) | 0.5 - 0.7 |

| Silica Gel G | Chloroform: Methanol (9:1) | 0.6 - 0.8 |

Note: The Rf values are expected ranges and can vary based on experimental conditions.

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. blogspot.com For the isolation and purification of this compound, column chromatography is an effective method. The principle is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude sample mixture is loaded onto the top of the column.

The mobile phase is then passed through the column, either by gravity or with the aid of pressure. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases. Less polar compounds will travel faster down the column with a moderately polar mobile phase, while more polar compounds will be retained longer on the polar silica gel.

For the purification of this compound, a solvent system similar to that used for TLC would be employed, often starting with a less polar eluent and gradually increasing the polarity to elute the desired compound. wpmucdn.com The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 3: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Profile | Start with 100% Hexane, gradually increase Ethyl Acetate concentration |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

By carefully selecting the chromatographic conditions, pure this compound can be effectively isolated from reaction byproducts and unreacted starting materials.

Computational Chemistry and Theoretical Investigations of N 3 Methylbutyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of a molecule and its interactions with biological targets.

Molecular Dynamics Simulations for Conformational AnalysisMolecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational flexibility. An MD simulation of N-(3-methylbutyl)-4-nitrobenzamide would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom over time. This would reveal how the molecule moves, vibrates, and changes its shape. Such simulations are crucial for understanding the stability of different conformations and for assessing the stability of a ligand within a protein's binding site over a period of nanoseconds.

Until such specific studies are performed and published for this compound, a detailed computational article remains an endeavor for future research.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR represent powerful computational tools in modern drug discovery and chemical biology. By analyzing the chemical structure of this compound, it is possible to predict its physicochemical properties and biological activities, thereby guiding further experimental work.

Development of Predictive Models for Biological Activities

The development of predictive models for the biological activities of this compound would leverage its structural similarity to other benzamide (B126) derivatives that have been the subject of extensive QSAR studies. researchgate.netnih.gov These studies aim to establish a mathematical relationship between the chemical structure and the biological response.

For instance, QSAR models have been successfully developed for benzamide derivatives as glucokinase activators and for their anticancer properties. researchgate.netjppres.com These models often employ a variety of molecular descriptors, which are numerical representations of a molecule's properties. For this compound, relevant descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Zagreb indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitro group would significantly influence these parameters.

Steric descriptors: These account for the three-dimensional shape and size of the molecule, such as molar refractivity and van der Waals volume. The 3-methylbutyl group would be a key determinant of these properties.

A hypothetical QSAR study for a series of analogs of this compound could involve synthesizing a library of related compounds with variations in the alkyl chain and the substituents on the aromatic ring. The biological activity of these compounds would be determined experimentally, and then a statistical method, such as multiple linear regression or partial least squares, would be used to build a QSAR model. A successful model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

| Descriptor Type | Example Descriptors for this compound | Potential Impact on Activity |

| Topological | Wiener Index, Zagreb Indices, Balaban J Index | Describes molecular branching and complexity, which can influence receptor binding. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | The nitro group strongly influences electronic properties, affecting interactions with biological targets. |

| Steric | Molar Refractivity, van der Waals Volume, Sterimol Parameters | The size and shape of the 3-methylbutyl group can dictate the fit within a binding pocket. |

| Hydrophobic | LogP | Governs the compound's partitioning between aqueous and lipid environments, affecting cell permeability. |

Application of Machine Learning in Predictive Modeling (e.g., ADMET prediction methodologies)

Machine learning (ML) has emerged as a transformative technology in drug discovery, particularly for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov These properties are crucial for determining the viability of a compound as a drug candidate. For this compound, various ML models could be employed to predict its ADMET profile.

ADMET Prediction:

Absorption: ML models can predict properties like intestinal absorption and blood-brain barrier penetration based on molecular descriptors. For this compound, its moderate lipophilicity, conferred by the methylbutyl group, and its polar nitro and amide groups would be key inputs for such models.

Distribution: Predictions of plasma protein binding and volume of distribution can be made using ML algorithms trained on large datasets of known drugs.

Metabolism: The nitro group in this compound is a potential site for metabolic reduction by enzymes like xanthine (B1682287) oxidase. nih.gov ML models can be trained to identify potential sites of metabolism and predict the metabolic stability of the compound.

Excretion: The route and rate of excretion can be predicted based on the physicochemical properties of the molecule.

Toxicity: Various toxicity endpoints, such as cytotoxicity, hepatotoxicity, and cardiotoxicity, can be predicted using ML models. The presence of the nitroaromatic moiety is a structural alert for potential genotoxicity, and ML models can provide a preliminary assessment of this risk.

| ADMET Property | Key Structural Features of this compound | Predicted Outcome |

| Absorption | Moderate lipophilicity (methylbutyl group), polar functionalities (nitro, amide) | Potentially good oral absorption. |

| Distribution | Potential for plasma protein binding via hydrophobic and polar interactions. | Moderate distribution into tissues. |

| Metabolism | Nitro group is a potential site of reduction. Amide bond can be hydrolyzed. | Likely to undergo metabolic transformation. |

| Excretion | Metabolites are likely to be more polar and excreted renally. | Efficient clearance of metabolites. |

| Toxicity | Nitroaromatic group is a potential structural alert for genotoxicity. | Further toxicological evaluation would be necessary. |

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational data can be instrumental in deriving Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. For this compound, SAR can be explored by systematically modifying different parts of the molecule in silico and observing the predicted effects on activity.

Key areas for SAR exploration would include:

The 4-nitro group: The position and electronic nature of the substituent on the benzoyl ring are critical. Replacing the nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic properties of the molecule and its ability to interact with a biological target. Computational docking studies could predict how these changes affect binding affinity.

The N-(3-methylbutyl) group: The size, shape, and hydrophobicity of this alkyl chain can be systematically varied. For example, creating virtual analogs with shorter, longer, or branched chains would help to probe the steric and hydrophobic requirements of the binding site.

The amide linker: The amide bond provides a rigidifying element and potential hydrogen bonding interactions. Modifications to this linker, while more synthetically challenging, could also be explored computationally.

Computational methods can be used to systematically align series of analogous compounds and identify those with the potential for SAR transfer across different biological targets. nih.gov This means that the SAR knowledge gained from one target could potentially be applied to design new compounds for a different target.

| Structural Modification | Predicted Effect on Activity | Rationale |

| Replacement of 4-nitro with 4-cyano | May retain or enhance activity | Both are electron-withdrawing groups, but with different steric and electronic profiles. |

| Replacement of 4-nitro with 4-methoxy | Likely to decrease activity | An electron-donating group would significantly alter the electronic character of the ring. |

| Shortening the alkyl chain to N-ethyl | May decrease activity | Reduced hydrophobic interactions with the target. |

| Introducing a hydroxyl group on the alkyl chain | May increase solubility but decrease activity | Increased polarity could disrupt hydrophobic binding interactions. |

By integrating these computational approaches, a comprehensive theoretical understanding of this compound can be developed. This knowledge is invaluable for guiding the efficient design and synthesis of new analogs with potentially improved biological activities and drug-like properties.

Future Directions and Advanced Research Perspectives on N 3 Methylbutyl 4 Nitrobenzamide

Rational Design and Synthesis of Next-Generation Analogues with Tuned Bioactivity Profiles

The future development of N-(3-methylbutyl)-4-nitrobenzamide as a lead compound hinges on the rational design and synthesis of next-generation analogues. By systematically modifying its chemical structure, researchers can fine-tune its bioactivity, selectivity, and pharmacokinetic properties. Key areas for exploration include:

Modification of the N-Alkyl Chain: The 3-methylbutyl (isopentyl) group offers a specific lipophilicity and spatial arrangement. Future synthesis should explore variations in this chain, including altering its length, introducing branching, and incorporating cyclic moieties. Structure-activity relationship (SAR) studies on other N-alkyl nitrobenzamides have demonstrated that the length of the N-alkyl group significantly influences antitubercular activity, with intermediate chain lengths often showing the best efficacy nih.gov.

Aromatic Ring Substitution: The 4-nitro substitution is a critical feature, often contributing to the compound's biological activity through electronic effects and potential for bioreduction mdpi.com. Future analogues should investigate the impact of altering the position and number of nitro groups on the benzamide (B126) ring. For instance, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have shown potent antitubercular activity nih.gov. Additionally, the introduction of other substituents, such as halogens or methyl groups, could further modulate the bioactivity, as seen in anticonvulsant N-phenylbenzamides nih.gov.

Amide Bond Modification: While the amide linkage is central to the structure, exploring bioisosteric replacements could lead to compounds with improved stability or altered biological targets.

A standard synthetic approach for these analogues would likely involve the acylation of 3-methylbutylamine with a suitably substituted nitrobenzoyl chloride mdpi.commdpi.com. The general synthetic scheme is presented below:

| Reactant 1 | Reactant 2 | Product |

| 4-Nitrobenzoyl chloride | 3-Methylbutylamine | This compound |

| Substituted Nitrobenzoyl Chloride | Varied Alkyl/Arylamine | Analogue Library |

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding and Drug Design

Advanced computational techniques are indispensable for accelerating the drug discovery process for this compound and its analogues. Molecular docking and molecular dynamics (MD) simulations can provide profound insights into the interactions between these compounds and their biological targets.

Molecular docking studies can predict the binding affinity and orientation of the this compound scaffold within the active site of a target protein. For example, docking studies on other nitrobenzamide derivatives have been used to identify potential inhibitors of enzymes like α-glucosidase, α-amylase, and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) nih.govscialert.net. These studies reveal crucial binding interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity nih.gov.

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction nih.gov. For this compound, these simulations could validate docking predictions and help in understanding the conformational changes that occur upon binding.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will also be crucial. These computational tools can forecast the pharmacokinetic and toxicity profiles of novel analogues, allowing for the early identification of candidates with favorable drug-like properties nih.gov.

Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level

A deep understanding of how this compound exerts its biological effects at the molecular and cellular levels is paramount for its development. Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary objective. Based on the activities of related compounds, potential targets could include enzymes involved in microbial cell wall synthesis, such as DprE1 in Mycobacterium tuberculosis, or enzymes relevant to metabolic diseases nih.gov.

Biochemical and Cellular Assays: Once potential targets are identified, a battery of biochemical and cellular assays will be necessary to validate these interactions and elucidate the mechanism of action. This could involve enzyme inhibition assays, cell viability studies in various cell lines (e.g., cancer, microbial), and reporter gene assays to monitor the effect on specific signaling pathways.

Role of the Nitro Group: The nitro group can act as a pharmacophore and is often crucial for bioactivity. In some cases, it can be metabolically reduced to form reactive intermediates that are responsible for the compound's therapeutic effect mdpi.com. Investigating the metabolic fate of the nitro group in this compound within biological systems will be critical to understanding its mechanism and potential for use as a prodrug researchgate.net.

Exploration of Novel Therapeutic and Agrochemical Applications for the this compound Scaffold

The 4-nitrobenzamide (B147303) scaffold is a versatile pharmacophore with a broad range of reported biological activities, suggesting diverse potential applications for this compound and its future analogues.

Therapeutic Applications:

Antimicrobial Agents: Numerous 4-nitrobenzamide derivatives have demonstrated antimicrobial properties ijpbs.com. Given the urgent need for new antibiotics, particularly against resistant strains, the this compound scaffold should be rigorously evaluated for its antibacterial and antifungal activity. Its potential as an antitubercular agent is particularly noteworthy, drawing parallels with other N-alkyl nitrobenzamides that have shown promising results nih.gov.

Anticancer Agents: The nitro group is a feature in several anticancer drugs mdpi.com. The potential of this compound derivatives to inhibit cancer cell proliferation should be explored against a panel of human cancer cell lines.

Antidiabetic Agents: As demonstrated by related compounds, this scaffold could serve as a basis for developing novel inhibitors of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase nih.gov.

Anticonvulsant Agents: The discovery of potent anticonvulsant activity in certain 4-nitro-N-phenylbenzamides suggests that the this compound core could be a starting point for the development of new treatments for epilepsy nih.gov.

Agrochemical Applications:

The benzamide moiety is present in various agrochemicals. While direct evidence for this compound is lacking, the broader class of benzamide and benzothiazole derivatives has shown promise as herbicides, insecticides, and fungicides nih.gov. Future research could therefore explore the potential of the this compound scaffold in crop protection.

The following table summarizes the potential applications and the corresponding evidence from related compounds:

| Potential Application | Evidence from Related Compounds |

| Antimicrobial | N-alkyl nitrobenzamides show antitubercular activity nih.gov. Other 4-nitrobenzamide derivatives have antimicrobial properties ijpbs.com. |

| Anticancer | The nitro group is a common feature in anticancer drugs mdpi.com. |

| Antidiabetic | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives inhibit α-glucosidase and α-amylase nih.gov. |

| Anticonvulsant | N-(2-chloro-6-methylphenyl)-4-nitrobenzamide is a potent anti-MES agent nih.gov. |

| Agrochemical | Benzothiazole and benzoxazole derivatives, which share structural similarities, have broad-spectrum agricultural biological activities nih.gov. |

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for N-(3-methylbutyl)-4-nitrobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The Schotten-Baumann reaction is a robust method for synthesizing nitro-substituted benzamides. For example, in related compounds like N-(3-chlorophenethyl)-4-nitrobenzamide, 4-nitrobenzoyl chloride (1 mmol) is reacted with the amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane, followed by trimethylamine (1.5 mmol) as a base. Reaction completion is monitored via TLC within 30 minutes, yielding ~90% product . Adjusting stoichiometry, solvent polarity, or base strength (e.g., using Et₃N instead of trimethylamine) can optimize efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.95 ppm for NH in DMSO-d₆) and aromatic patterns (AA’BB’ spin systems for nitrobenzene at δ ~8.33–8.04 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 305.0688) and isotopic patterns for halogenated analogs .

- UV-Vis : Identify λmax for nitro groups (e.g., 239 nm and 290 nm) to assess electronic transitions .

Q. How can purity and crystallization of this compound be ensured post-synthesis?

- Methodological Answer : Purification via column chromatography (silica gel, chloroform/diethyl ether/n-hexane) and recrystallization from ethanol/water mixtures are effective. Monitor melting points (e.g., 147–149°C for analogs) to confirm crystallinity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position or alkyl chain length) influence bioactivity?

- Methodological Answer : Nitro groups enhance electrophilicity and binding to targets like kinases or neurotransmitter receptors. For example, analogs with meta-substituted nitro groups show higher neurokinin-2 antagonism than para-substituted variants . Computational docking (e.g., using AutoDock) paired with SAR studies can quantify substituent effects .

Q. What fragmentation pathways dominate in HRMS analysis of N-substituted nitrobenzamides, and how are they interpreted?

- Methodological Answer : Two primary pathways are observed:

- Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium cation (m/z 150) .

- Pathway 2 : Sigma bond breakage yields 4-nitrobenzamidic cation (m/z 167) and alkylammonium fragments (m/z 139). NO• radical loss (Δm = -30 Da) further produces stabilized ions (m/z 120) . Use tandem MS (MS/MS) to differentiate pathways and validate proposed structures.

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structure elucidation?

- Methodological Answer :

- Solvent Effects : DMSO-d₆ may cause NH proton downfield shifts; compare with CDCl₃ data.

- Dynamic Effects : Rotameric equilibria in flexible alkyl chains can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) simplifies spectra .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing aromatic carbons at δ ~149–124 ppm) .

Q. What strategies mitigate mutagenicity risks associated with nitroaromatic compounds in drug design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.